L 640035
Description
Contextualization within Eicosanoid Pharmacology
Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. google.comresearchgate.net This class includes prostaglandins (B1171923), thromboxanes, and leukotrienes, which are pivotal mediators in a vast array of physiological and pathological processes such as inflammation, blood clotting, and smooth muscle contraction. google.comtocris.com The biological actions of these lipid mediators are conferred through their interaction with specific cell surface receptors, known as prostanoid receptors (e.g., DP, EP, FP, IP, and TP receptors). acs.orgjst.go.jp
The field of eicosanoid pharmacology has been driven by the development of compounds that can selectively interact with these receptors. ontosight.ai Antagonists, in particular, are crucial for elucidating the specific roles of different eicosanoids and their receptors in various biological systems. ontosight.ai L-640035 emerged in this context as a selective antagonist of certain contractile prostanoids, allowing researchers to dissect their specific contributions to physiological processes, particularly in the pulmonary system. ontosight.aiontosight.ai Its activity is primarily directed towards blocking the effects of prostanoids that cause smooth muscle contraction. ontosight.ai
Historical Overview of Initial Research on L-640035
The initial wave of research into L-640035 occurred predominantly in the mid-1980s, a period of intense investigation into the roles of eicosanoids in health and disease. google.comnih.gov Studies from this era sought to identify and characterize novel antagonists that could help delineate the functions of the rapidly expanding family of known prostanoids. nih.gov
Pioneering studies on L-640035, chemically identified as 3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide, established its profile as a novel and relatively selective antagonist of contractile prostanoids in the lung. ontosight.aiontosight.aiontosight.ai Research published in 1984 demonstrated its effects in both in vitro and in vivo models. ontosight.airesearchgate.net These foundational studies showed that L-640035 could inhibit bronchoconstriction induced by certain prostaglandins and thromboxane (B8750289) analogs, providing a valuable pharmacological tool for studying respiratory physiology and pathology. researchgate.netontosight.ai The research also characterized its primary active metabolite, L-636,499, which also exhibited prostanoid antagonist activity. ontosight.aiontosight.ai
Structural Features Imparting Pharmacological Activity (e.g., dibenzo[b,f]thiepin-5,5-dioxide moiety)
The pharmacological activity of L-640035 is intrinsically linked to its chemical architecture. The core of the molecule is a dibenzo[b,f]thiepin-5,5-dioxide moiety. ontosight.aiontosight.ai This tricyclic system, consisting of two benzene (B151609) rings fused to a central seven-membered thiepin ring containing a sulfur atom, is a scaffold found in various pharmacologically active compounds. google.comacs.org
The oxidation of the sulfur atom to a sulfone (5,5-dioxide) is a key feature that influences the molecule's electronic properties and three-dimensional shape, which are critical for receptor binding. targetmol.com The hydroxymethyl group at the 3-position of the dibenzo[b,f]thiepin (B8686691) ring system is another important determinant of its specific antagonist activity. ontosight.aiontosight.ai The structure-activity relationship of dibenzo[b,f]thiepin derivatives indicates that modifications to the substituents on the ring system can significantly alter their pharmacological profile, leading to compounds with activities ranging from antipsychotic to anti-inflammatory effects. google.comjst.go.jp In the case of L-640035, this specific combination of a dibenzo[b,f]thiepin-5,5-dioxide core with a 3-hydroxymethyl substituent confers its notable antagonist activity at certain prostanoid receptors. ontosight.ai
Detailed Research Findings
In Vitro Activity of L-640035
Initial in vitro studies on isolated guinea-pig tracheal chains were instrumental in defining the antagonist profile of L-640035. The compound was shown to be a potent antagonist of contractions induced by several prostanoids. The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve.
| Agonist | pA2 Value | Reference |
|---|---|---|
| U-44069 (Prostaglandin endoperoxide analogue) | 7.0 | ontosight.aiontosight.ai |
| Prostaglandin (B15479496) D2 (PGD2) | 6.5 | ontosight.aiontosight.ai |
| Prostaglandin F2α (PGF2α) | 5.9 | ontosight.aiontosight.ai |
| 5-hydroxytryptamine (5-HT) | 5.2 (small but significant shift) | ontosight.ai |
| Leukotriene D4 | No significant shift | ontosight.aiontosight.ai |
| Histamine (B1213489) | No significant shift | ontosight.aiontosight.ai |
The primary metabolite of L-640035, L-636,499, also demonstrated antagonist activity against U-44069 and PGF2α in vitro, with pA2 values of 6.0 for both agonists. ontosight.aiontosight.ai
In Vivo Activity of L-640035
The efficacy of L-640035 was further investigated in vivo, where it demonstrated significant inhibition of prostanoid-induced increases in pulmonary resistance. The potency in these studies is often expressed as the ED50, the dose required to produce a 50% inhibition of the maximal response.
| Animal Model | Agonist | ED50 (intravenous) | Reference |
|---|---|---|---|
| Guinea-pig | U-44069 | 0.16 mg/kg | ontosight.aiontosight.ai |
| Guinea-pig | Leukotriene D4 | 0.25 mg/kg | ontosight.aiontosight.ai |
| Guinea-pig | 5-hydroxytryptamine (5-HT) | 3.4 mg/kg | ontosight.ai |
| Guinea-pig | Histamine | > 10 mg/kg | ontosight.aiontosight.ai |
| Dog | U-44069 | 0.85 mg/kg | ontosight.aiontosight.ai |
| Dog | Histamine | > 30 mg/kg | ontosight.aiontosight.ai |
Furthermore, when administered intraduodenally to dogs, L-640035 showed significant inhibition of the increase in pulmonary resistance induced by sodium arachidonate, with a prolonged duration of action. ontosight.aiontosight.ai Studies also explored the effects of L-640035 on platelet aggregation, finding that it could inhibit aggregation induced by arachidonic acid, collagen, and U-44069. medchemexpress.com
L-640,035 is a chemical compound that has been investigated for its pharmacological properties, particularly as an antagonist of certain prostanoid and thromboxane receptors. Its mechanisms of action primarily involve blocking the effects of these potent lipid mediators, which play significant roles in various physiological and pathophysiological processes, including smooth muscle contraction and platelet aggregation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77167-93-2 |
|---|---|
Molecular Formula |
C15H12O3S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(11,11-dioxobenzo[b][1]benzothiepin-2-yl)methanol |
InChI |
InChI=1S/C15H12O3S/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)19(17,18)15(13)9-11/h1-9,16H,10H2 |
InChI Key |
NYFDVYBQHBRTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)CO |
Appearance |
Solid powder |
Other CAS No. |
77167-93-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-hydroxymethyldibenzo(b,f)thiepin 5,5-dioxide L 640035 L-640,035 L-640035 |
Origin of Product |
United States |
Pharmacological Mechanisms of Action of L 640035
Prostanoid Receptor Antagonism
L-640,035 has demonstrated antagonist activity against several prostanoid receptors, particularly those mediating contractile responses. This antagonism contributes to its observed effects on smooth muscle tissues.
Interactions with Prostaglandin (B15479496) Endoperoxide Receptors
Research indicates that L-640,035 interacts with prostaglandin (PG) endoperoxide receptors. In vitro studies on guinea-pig tracheal chains showed that L-640,035 produced significant shifts in the dose-response curves to U-44069, a stable analog of prostaglandin endoperoxides PGG₂ and PGH₂ nih.govnih.gov. The pA₂ value for L-640,035 against U-44069 was determined to be 7.0 nih.govnih.gov. Schild analysis for this interaction did not generally indicate competitive inhibition, with the exception of PGF₂α nih.govnih.gov. The main metabolite of L-640,035, L-636,499, also produced significant parallel shifts in the dose-response curves to U-44069, with a pA₂ of 6.0 nih.govnih.gov.
In vivo studies in guinea-pigs showed that intravenous administration of L-640,035 significantly inhibited increases in pulmonary resistance or insufflation pressure induced by U-44069, with an ED₅₀ of 0.16 mg kg⁻¹ nih.govnih.gov. Similarly, in dogs, intravenous L-640,035 inhibited U-44069-induced increases in pulmonary resistance with an ED₅₀ of 0.85 mg kg⁻¹ nih.govnih.gov.
Antagonism of Prostaglandin F2 Alpha (PGF2α) Receptors
L-640,035 has shown antagonist activity against prostaglandin F₂ alpha (PGF₂α) receptors (FP receptors). In guinea-pig tracheal chains, L-640,035 produced significant shifts in the dose-response curves to PGF₂α, with a pA₂ value of 5.9 nih.govnih.gov. Schild analysis suggested competitive inhibition for the interaction with PGF₂α receptors nih.govnih.gov. The metabolite L-636,499 also produced significant parallel shifts in the dose-response curves to PGF₂α, with a pA₂ of 6.0, although with some reduction in maximal contraction nih.govnih.gov.
Antagonism of Prostaglandin D2 (PGD2) Receptors
L-640,035 also exhibits antagonist activity against prostaglandin D₂ (PGD₂) receptors. Studies on guinea-pig tracheal chains demonstrated that L-640,035 caused significant shifts in the dose-response curves to PGD₂, with a pA₂ value of 6.5 nih.govnih.gov. Schild analysis did not generally indicate competitive inhibition for this interaction nih.govnih.gov.
Interactive Data Table: Prostanoid Receptor Antagonism by L-640,035 (in vitro, guinea-pig trachea)
| Agonist (Receptor) | pA₂ Value of L-640,035 | Schild Analysis Indication |
| U-44069 (PG Endoperoxide) | 7.0 | Not generally competitive |
| PGF₂α (FP Receptor) | 5.9 | Competitive |
| PGD₂ (DP Receptor) | 6.5 | Not generally competitive |
Selectivity Profile against Other Eicosanoids and Vasoactive Mediators (e.g., Leukotriene D4, Histamine (B1213489), 5-Hydroxytryptamine)
Studies have investigated the selectivity of L-640,035 by assessing its effects on responses induced by other eicosanoids and vasoactive mediators. In guinea-pig tracheal chains, L-640,035 produced no significant shift in the dose-response curves to leukotriene D₄ (LTD₄) or histamine nih.govnih.gov. It did produce a small but statistically significant shift in the dose-response curve to 5-hydroxytryptamine (5-HT), with a pA₂ of 5.2 nih.govnih.gov.
In vivo studies in guinea-pigs showed that intravenous L-640,035 significantly inhibited increases in pulmonary resistance induced by LTD₄ (ED₅₀ 0.25 mg kg⁻¹) and 5-HT (ED₅₀ 3.4 mg kg⁻¹) but not histamine (ED₅₀ > 10 mg kg⁻¹) nih.govnih.gov. In dogs, intravenous L-640,035 inhibited U-44069-induced increases in pulmonary resistance but not those induced by histamine (ED₅₀ > 30 mg kg⁻¹) nih.govnih.gov. These findings suggest a relative selectivity of L-640,035 for contractile prostanoids compared to LTD₄, histamine, and 5-HT, although some in vivo effect on LTD₄ and 5-HT was observed nih.govnih.gov.
Interactive Data Table: Selectivity Profile of L-640,035 Against Other Mediators (in vitro, guinea-pig trachea)
| Mediator | Effect on Dose-Response Curve | pA₂ Value (if significant shift) |
| Leukotriene D₄ | No significant shift | Not applicable |
| Histamine | No significant shift | Not applicable |
| 5-Hydroxytryptamine | Small but significant shift | 5.2 |
Interactive Data Table: Selectivity Profile of L-640,035 Against Other Mediators (in vivo, guinea-pigs, intravenous)
| Mediator | Effect on Pulmonary Resistance | ED₅₀ (mg kg⁻¹) |
| U-44069 | Significant inhibition | 0.16 |
| Leukotriene D₄ | Significant inhibition | 0.25 |
| 5-Hydroxytryptamine | Significant inhibition | 3.4 |
| Histamine | No significant inhibition | > 10 |
Thromboxane (B8750289) A2 (TXA2) Receptor Antagonism
L-640,035 functions as a thromboxane A₂ (TXA₂) receptor antagonist. The TXA₂ receptor (also known as the TP receptor) is a G protein-coupled receptor that mediates the effects of TXA₂, a potent inducer of platelet aggregation and vasoconstriction uniprot.orgtcd.ie.
Characterization of Thromboxane A2 Receptor Binding and Inhibition
L-640,035 has been studied for its activity as a TXA₂ receptor antagonist in various assays. It was included in studies examining the activity of structurally dissimilar thromboxane antagonists nih.govresearchgate.netresearchgate.net. These studies utilized assays such as the inhibition of responses induced by the thromboxane mimetic U-46619 on human washed platelet aggregation, rabbit platelet aggregation, rabbit aortic strip contraction, and anesthetized guinea-pig bronchoconstriction nih.govresearchgate.netresearchgate.net. A radiolabeled ligand binding assay using ¹²⁵I-PTA-OH was also employed to measure affinity for the human platelet receptor nih.govresearchgate.net. The results from these studies, spanning a range of activities, suggested the existence of a homogeneous population of thromboxane A₂ receptors across different assays, antagonists, and species nih.govresearchgate.net.
L-640,035 and its metabolite L-636,499 have been described as TXA₂/prostaglandin endoperoxide receptor antagonists jci.orgcapes.gov.brnih.gov. Studies investigating the implication of thromboxane in frusemide diuresis in rats also identified L-640,035 as a TXA₂ receptor antagonist that significantly increased the diuretic effect of frusemide nih.gov.
L-640035, also known by its chemical name 3-hydroxymethyl-dibenzo[b,f]thiepin 5,5-dioxide, is a chemical compound investigated for its pharmacological properties, primarily as an antagonist of thromboxane A2 (TXA2) receptors. ontosight.ai Its mechanism of action centers on blocking the effects mediated by TXA2 and prostaglandin endoperoxides, which are potent signaling molecules derived from the arachidonic acid cascade. nih.govcvphysiology.com
Evidence for Homogeneity of Thromboxane A2 Receptors in Receptor Antagonism Studies
Studies utilizing L-640035 and other structurally dissimilar thromboxane antagonists have provided evidence suggesting a homogeneous population of thromboxane A2 receptors. nih.gov These investigations assessed the activity of various antagonists by their ability to inhibit responses induced by U46619, a stable analog of prostaglandin H2 (PGH2) and a thromboxane mimetic. nih.govnih.gov Assays included inhibition of human and rabbit platelet aggregation, rabbit aortic strip contraction, and guinea-pig bronchoconstriction. nih.gov Additionally, radiolabeled ligand binding assays were used to measure affinity for the human platelet receptor. nih.gov
The consistent results obtained across these diverse assays, species, and with antagonists spanning a wide range of activities (at least four orders of magnitude) support the concept of a single, homogenous TXA2 receptor population being targeted by these compounds. nih.gov This contrasts with findings from studies on a specific series of 13-azapinane antagonists, which had suggested receptor heterogeneity. nih.gov
Comparative Analysis with Other Structurally Dissimilar Thromboxane Antagonists
L-640035 has been studied alongside other thromboxane antagonists with different chemical structures to understand its relative potency and selectivity. These comparative studies involved compounds such as SQ 29548, ICI 185282, AH 23848, BM 13505 (Daltroban), BM 13177 (Sulotroban), SK&F 88046, L-636499 (a metabolite of L-640035), and SK&F 47821. nih.govgoogle.com
In vitro studies using guinea-pig tracheal chains demonstrated that L-640035 produced significant shifts in the dose-response curves to U-44069 (a prostaglandin endoperoxide analogue), PGF2α, and PGD2. nih.govnih.gov Its potency against U-44069 was notable (pA2 7.0), indicating a strong affinity for the receptor mediating the effects of this thromboxane mimetic. nih.govnih.gov While it showed some effect against PGF2α (pA2 5.9) and PGD2 (pA2 6.5), it did not significantly shift the dose-response curves to leukotriene D4 or histamine, suggesting a degree of selectivity for prostanoid receptors. nih.govnih.gov Schild analysis generally did not indicate competitive inhibition, except for PGF2α. nih.govnih.gov
Comparative data from platelet aggregation studies showed that L-640035 and its metabolite L-636,499 significantly inhibited aggregation induced by arachidonic acid, collagen, and U44069 in human platelets, but not aggregation induced by ADP. nih.gov This further highlights its specificity for pathways involving thromboxane A2 and prostaglandin endoperoxides rather than broader platelet activation mechanisms. nih.gov
In vivo studies in guinea pigs and rabbits confirmed the inhibitory effects of L-640035 on platelet aggregation induced by U-44069, but not by ADP. nih.gov It also significantly reduced electrically evoked platelet accumulation in a rabbit model of arterial thrombosis. nih.gov
Data from in vitro studies on guinea-pig tracheal chains comparing the pA2 values of L-640035 against various agonists:
| Agonist | pA2 Value |
| U-44069 | 7.0 |
| PGF2α | 5.9 |
| PGD2 | 6.5 |
| Leukotriene D4 | No significant shift |
| Histamine | No significant shift |
| 5-hydroxytryptamine (5-HT) | 5.2 |
Data from in vivo studies in guinea pigs and dogs showing ED50 values for L-640035 against induced increases in pulmonary resistance:
| Species | Inducing Agent | Route of Administration | ED50 (mg/kg) |
| Guinea Pig | U-44069 | Intravenous | 0.16 |
| Guinea Pig | Leukotriene D4 | Intravenous | 0.25 |
| Guinea Pig | 5-HT | Intravenous | 3.4 |
| Guinea Pig | Histamine | Intravenous | > 10 |
| Dog | U-44069 | Intravenous | 0.85 |
| Dog | Histamine | Intravenous | > 30 |
| Dog | Sodium Arachidonate | Intraduodenal | 3 and 10 (significant inhibition) nih.govnih.gov |
These findings demonstrate that L-640035 is a relatively selective antagonist of contractile prostanoids, particularly those acting via the TXA2/PGH2 receptor. nih.govnih.gov
Broader Eicosanoid Pathway Modulation
L-640035's primary action is antagonism of the thromboxane A2 receptor. However, its impact can extend to modulating the broader eicosanoid pathway, which involves the metabolism of arachidonic acid into various prostaglandins (B1171923), thromboxanes, and leukotrienes. cvphysiology.compoliklinika-harni.hr
Impact on Arachidonic Acid Cascade Metabolite Actions
The arachidonic acid cascade is a complex series of enzymatic reactions that produce a variety of bioactive lipids, collectively known as eicosanoids. poliklinika-harni.hrmetabolon.com These include prostaglandins, thromboxanes, and leukotrienes, which play crucial roles in inflammation, hemostasis, and vascular function. cvphysiology.commetabolon.com By blocking the receptor for thromboxane A2, a key vasoconstrictor and platelet aggregator produced via the cyclooxygenase pathway of arachidonic acid metabolism, L-640035 directly counteracts the actions of this specific metabolite. cvphysiology.comwikipedia.org
Studies have shown that L-640035 inhibits platelet aggregation induced by arachidonic acid, indicating its ability to block the downstream effects of arachidonic acid metabolism that lead to TXA2 production and receptor activation. nih.gov In a model of myocardial ischemia in cats, L-640035, described as an antagonist of vasoconstrictor eicosanoids, reduced markers of myocardial injury, suggesting it can mitigate the detrimental effects mediated by these lipid mediators. researchgate.net
Indirect Effects on Prostaglandin Biosynthesis Pathways
Some research suggests that thromboxane synthesis inhibitors can increase renal vasodilator prostaglandin synthesis when prostaglandin synthesis is stimulated, potentially by redirecting the metabolic flux of prostaglandin endoperoxides. nih.gov While L-640035 is a receptor antagonist, not a synthase inhibitor, its impact on the downstream signaling could theoretically influence feedback mechanisms that regulate the synthesis of different prostanoids. For instance, studies have shown that the combination of L-640035 with an angiotensin-converting enzyme inhibitor, enalapril, potentiated the anti-thrombotic effect, which was suggested to be potentially due to increases in prostacyclin levels. nih.gov
The eicosanoid biosynthesis pathway, starting from arachidonic acid, involves multiple enzymes and leads to various products:
| Pathway | Key Enzymes | Major Products |
| Cyclooxygenase | Cyclooxygenase (COX-1, COX-2) | Prostaglandins (PGE2, PGF2α, PGD2, PGI2), Thromboxanes (TXA2) cvphysiology.comresearchgate.net |
| Lipoxygenase | Lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) | Leukotrienes, Hydroxyeicosatetraenoic acids (HETEs), Lipoxins nih.gov |
| Cytochrome P450 | Cytochrome P450 epoxygenases | Epoxyeicosatrienoic acids (EETs) metabolon.com |
Receptor-Mediated Downstream Signaling Pathway Interventions (e.g., GPCR/G Protein signaling)
Thromboxane A2 receptors (TP receptors) are G protein-coupled receptors (GPCRs). wikipedia.org GPCRs are integral membrane proteins that, upon ligand binding, undergo conformational changes that activate associated heterotrimeric G proteins. libretexts.orgpressbooks.pub These activated G proteins then modulate the activity of various intracellular effectors, leading to downstream signaling cascades. mdpi.comtouchstonelabs.org
TP receptors are known to couple with G proteins, which can then trigger various intracellular events, including changes in intracellular calcium levels and modulation of adenylyl cyclase activity, ultimately affecting processes like platelet activation and smooth muscle contraction. wikipedia.orglibretexts.org By acting as an antagonist, L-640035 binds to the TXA2 receptor and prevents the binding of endogenous agonists like TXA2 or prostaglandin endoperoxides. nih.gov This blockade prevents the receptor from adopting the active conformation required to engage and activate its coupled G protein. Consequently, the downstream signaling pathways normally initiated by TXA2 receptor activation are inhibited. touchstonelabs.org This includes the signaling cascades that lead to platelet shape change, aggregation, and vasoconstriction. wikipedia.org While specific details on L-640035's interaction with the precise G protein subtypes coupled to TP receptors are not extensively detailed in the provided information, its function as a TP receptor antagonist inherently involves the disruption of this receptor-mediated G protein signaling.
Metabolite Characterization and Pharmacological Activity of L 640035
Identification and Structural Elucidation of L-640035 Metabolites (e.g., L-636,499)
Research conducted on L-640,035 has established L-636,499 as a significant metabolic product. This compound is described as the main metabolite of L-640,035 and has been identified as an active species present in biological fluids. The chemical formula determined for L-636,499 is C15H10O4S. In comparison, the parent compound, L-640,035 (3-hydroxymethyl-dibenzo[b,f]thiepin-5,5-dioxide), possesses a chemical formula of C15H12O3S. The observed difference in elemental composition, specifically the addition of one oxygen atom and the removal of two hydrogen atoms in L-636,499 relative to L-640,035, indicates that L-636,499 is a product of metabolic transformation, likely involving an oxidative process. While detailed methodologies concerning the structural elucidation of L-636,499 were not extensively found, its consistent identification as the primary active metabolite underscores its biological relevance.
Pharmacological Profile of Key Metabolites in Prostanoid and Thromboxane (B8750289) Receptor Assays
Pharmacological assessments of L-636,499 have highlighted its activity, particularly within the domain of prostanoid and thromboxane receptors. In in vitro studies utilizing guinea-pig tracheal chains, L-636,499 demonstrated notable antagonist effects against contractile prostanoids. It effectively induced significant parallel shifts to the right in the dose-response curves elicited by the prostaglandin (B15479496) endoperoxide analogue U-44069 and by prostaglandin F2 alpha (PGF2α). It was noted that these shifts were, in some instances, accompanied by a reduction in the maximal contraction achieved by the agonists, potentially suggesting a more complex interaction than simple competitive antagonism across all concentrations or receptor subtypes.
L-636,499 has also been characterized as a thromboxane A2 receptor antagonist. Studies involving isolated perfused coronary arteries revealed that L-636,499 potently antagonized the vasoconstrictor responses mediated by endoperoxide and thromboxane analogs. A key finding from these studies was the selectivity of L-636,499, as it did not antagonize the effects of non-eicosanoid mediators in the same preparations. The antagonist activity of L-636,499 at endoperoxide/thromboxane receptors has also been implicated in studies related to coronary vascular thrombosis models.
Comparative Potency and Selectivity of Metabolites versus the Parent Compound L-640035
Comparative pharmacological evaluations have been conducted to ascertain the relative potency and selectivity of L-636,499 compared to its parent compound, L-640,035. In experiments using guinea-pig tracheal chains, L-640,035 exhibited significant antagonist activity against U-44069 (pA2 7.0), PGF2α (pA2 5.9), and PGD2 (pA2 6.5). Its main metabolite, L-636,499, also showed significant antagonism against U-44069 (pA2 6.0) and PGF2α (pA2 6.0).
The pA2 values obtained from these assays provide a measure of antagonist potency, with higher values indicating greater potency. A comparison of the reported pA2 values reveals the following:
Against U-44069, L-640,035 (pA2 7.0) demonstrated higher potency than L-636,499 (pA2 6.0).
Against PGF2α, L-640,035 (pA2 5.9) and L-636,499 (pA2 6.0) exhibited comparable levels of potency.
These findings suggest that the metabolic conversion of L-640,035 to L-636,499 results in a metabolite that retains significant, albeit sometimes slightly lower, potency as a prostanoid receptor antagonist, depending on the specific agonist.
| Agonist | Compound | pA2 Value |
|---|---|---|
| U-44069 | L-640,035 | 7.0 |
| U-44069 | L-636,499 | 6.0 |
| PGF2α | L-640,035 | 5.9 |
| PGF2α | L-636,499 | 6.0 |
| PGD2 | L-640,035 | 6.5 |
Regarding selectivity, L-640,035 displayed selectivity in guinea-pig tracheal preparations by not causing significant shifts in the dose-response curves for leukotriene D4 or histamine (B1213489). A minor, statistically significant effect was noted against 5-hydroxytryptamine (5-HT) with a pA2 of 5.2 for L-640,035. Similarly, L-636,499 demonstrated selectivity in isolated perfused coronary arteries by antagonizing eicosanoid analogs but not other classes of vasoconstrictors. These results indicate that both the parent compound and its primary metabolite maintain a favorable selectivity profile for antagonizing prostanoid and thromboxane receptor-mediated effects.
In Vitro Research Methodologies and Findings for L 640035
Isolated Tissue and Organ Bath Preparations
Isolated tissue and organ bath preparations are fundamental techniques in pharmacology used to study the effects of compounds on tissue contractility and relaxation in a controlled environment. adinstruments.comadinstruments.com Tissues, such as smooth muscle from airways or blood vessels, are dissected and suspended in an organ bath containing a physiological salt solution maintained at a constant temperature and gassed with a mixture of oxygen and carbon dioxide. amegroups.orgnih.govnih.gov Changes in isometric tension are recorded using force transducers. adinstruments.comamegroups.org This allows for the assessment of dose-response relationships and the characterization of agonist and antagonist activity. adinstruments.com
Pulmonary Smooth Muscle Contraction Studies (e.g., Guinea-Pig Tracheal Chains)
Studies using isolated guinea-pig tracheal chains have been instrumental in evaluating the effects of L-640035 on pulmonary smooth muscle. These preparations are commonly used to study bronchoconstriction and bronchodilation. amegroups.orgnih.govfrontiersin.orgcdnsciencepub.com L-640035 has been shown to produce significant shifts in the dose-response curves to certain contractile agonists in this model. Specifically, L-640035 demonstrated antagonist activity against contractions induced by a prostaglandin (B15479496) endoperoxide analogue (U-44069), prostaglandin F2α (PGF2α), and prostaglandin D2 (PGD2). nih.gov The pA₂ values, a measure of antagonist potency, were determined for these interactions. nih.gov
| Agonist | pA₂ Value (Guinea-Pig Trachea) |
| U-44069 | 7.0 |
| PGF2α | 5.9 |
| PGD2 | 6.5 |
L-640035 produced no significant shift in the dose-response curves to leukotriene D4 or histamine (B1213489) in guinea-pig tracheal preparations. nih.gov A small but statistically significant shift was observed with 5-hydroxytryptamine (5-HT). nih.gov The main metabolite of L-640035, L-636499, also showed antagonist activity against U-44069 and PGF2α, albeit with some reduction in maximal contraction. nih.gov
Vascular Smooth Muscle Contraction Studies (e.g., Rabbit Aortic Strip)
Investigations utilizing isolated rabbit aortic strips have explored the effects of L-640035 on vascular smooth muscle tone. nih.govnih.govcellapplications.com This preparation is frequently used to study vasoconstriction and vasodilation. nih.gov L-640035 has been evaluated for its activity as a thromboxane (B8750289) A2 (TXA2) receptor antagonist in this model. nih.gov Studies have shown that L-640035 can inhibit contractions induced by thromboxane mimetic agents, such as U46619, in rabbit aortic strips. nih.gov This inhibitory effect is indicative of L-640035 acting as an antagonist at the TXA2/prostaglandin endoperoxide receptor in vascular smooth muscle. nih.govcapes.gov.br
Cellular Models
Cellular models provide a simplified system to investigate the direct effects of compounds on specific cell types and their functions, offering insights into molecular mechanisms.
Platelet Aggregation Assays (e.g., Human Washed Platelets, Rabbit Platelets)
Platelet aggregation assays are crucial for evaluating the potential of a compound to inhibit blood clot formation. These assays are performed using isolated platelets from various species, including humans and rabbits. nih.govnih.govahajournals.org L-640035 has been studied extensively for its effects on platelet aggregation induced by various agonists. nih.govnih.gov
L-640035 and its acetic acid metabolite, L-636499, have been shown to significantly inhibit human platelet aggregation induced by arachidonic acid, collagen, and a prostaglandin endoperoxide analog (U44069). nih.gov However, L-640035 did not inhibit aggregation induced by ADP. nih.gov Studies using rabbit platelets have also demonstrated the inhibitory effect of L-640035 on aggregation induced by thromboxane mimetic agents like U46619. nih.gov These findings suggest that L-640035 acts as a selective antagonist of platelet aggregation mediated by thromboxane A2 or prostaglandin endoperoxides. nih.gov
Receptor Binding Studies (e.g., Radioligand Binding Assays)
Receptor binding studies, particularly radioligand binding assays, are employed to determine the affinity and selectivity of a compound for specific receptors. nih.govturkupetcentre.neteuropeanpharmaceuticalreview.comnih.gov These assays involve incubating tissue membranes or cells containing the receptor of interest with a radiolabeled ligand that specifically binds to the receptor, in the presence or absence of the test compound. turkupetcentre.neteuropeanpharmaceuticalreview.comnih.gov The amount of radioligand displaced by the test compound provides a measure of its affinity for the receptor. nih.gov
L-640035 has been investigated using radioligand binding assays to assess its interaction with thromboxane A2 receptors. nih.gov These studies utilize radiolabeled ligands that bind to the TXA2 receptor to determine the binding affinity of L-640035. nih.govturkupetcentre.netmdpi.com The results from such assays contribute to understanding the potency of L-640035 as a TXA2 receptor antagonist at the molecular level. nih.gov
Neuropharmacological Cell Culture Systems and Eicosanoid Formation
While the primary focus on L-640035 is often related to its effects on smooth muscle and platelets, in vitro studies using cell culture systems can also explore its potential interactions within neuropharmacological contexts or its influence on eicosanoid formation. Eicosanoids are signaling molecules derived from polyunsaturated fatty acids, such as arachidonic acid, and play diverse roles in physiological and pathological processes, including inflammation and neurotransmission. biorxiv.orgcaymanchem.comnih.govwikipedia.orgyoutube.com
Biochemical and Biophysical Characterization
Biochemical and biophysical characterization of L-640035 in vitro primarily involves evaluating its interaction with receptors mediating smooth muscle contraction, particularly those for prostanoids. These studies aim to quantify the antagonist activity of L-640035 and determine whether its inhibition is competitive or non-competitive.
Dose-Response Curve Analysis and Determination of pA₂ Values
Dose-response curve analysis is a fundamental method used to assess the potency of a compound by measuring the magnitude of its effect across a range of concentrations sigmaaldrich.cnahdb.org.uk. For antagonists like L-640035, this involves observing the shift in the dose-response curve of an agonist in the presence of increasing concentrations of the antagonist auckland.ac.nzslideshare.net. A significant rightward shift of the agonist dose-response curve indicates antagonist activity nih.govnih.gov.
The pA₂ value is a measure of the potency of a competitive reversible antagonist auckland.ac.nz. It is defined as the negative logarithm of the molar concentration of the antagonist that requires a twofold increase in the agonist concentration to produce the same response auckland.ac.nzslideshare.net. Higher pA₂ values indicate greater antagonist potency slideshare.net.
In studies on guinea-pig tracheal chains, L-640035 produced significant rightward shifts in the dose-response curves for several contractile prostanoids. Specifically, significant shifts were observed for a prostaglandin endoperoxide analogue (U-44069), prostaglandin F₂ alpha (PGF₂α), and prostaglandin D₂ (PGD₂). nih.govnih.gov L-640035 also produced a small but statistically significant shift in the dose-response curve to 5-hydroxytryptamine (5-HT). nih.govnih.gov However, no significant shift was observed in the dose-response curves to leukotriene D₄ or histamine. nih.govnih.gov
The determined pA₂ values for L-640035 against these agonists in guinea-pig tracheal chains are summarized in the table below:
| Agonist | pA₂ Value |
| U-44069 | 7.0 |
| PGF₂α | 5.9 |
| PGD₂ | 6.5 |
| 5-HT | 5.2 |
Table 1: pA₂ values of L-640035 against various agonists in guinea-pig tracheal chains.
The main metabolite of L-640035, L-636499, also produced significant parallel shifts in the dose-response curves to U-44069 and PGF₂α, with pA₂ values of 6.0 for both, although with some reduction in the maximal contraction nih.govnih.gov.
Schild Analysis for Characterizing Competitive versus Non-Competitive Inhibition
Schild analysis is a method used to determine the nature of antagonism (competitive or non-competitive) and to estimate the equilibrium dissociation constant (KB) of a competitive antagonist, which is equivalent to the concentration corresponding to the pA₂ value derangedphysiology.commdpi.com. A Schild plot, which graphs the logarithm of the dose ratio minus 1 against the negative logarithm of the antagonist concentration, typically yields a straight line with a slope close to unity (1.0) for competitive antagonism derangedphysiology.commdpi.com. A slope significantly different from unity may suggest non-competitive or allosteric interactions mdpi.comnih.gov.
In the studies on L-640035, Schild analysis was performed to further characterize its interaction with the receptors for the tested agonists nih.govnih.gov. With the exception of PGF₂α, Schild analysis did not generally indicate competitive inhibition for L-640035 nih.govnih.gov. This suggests that while L-640035 can antagonize the effects of U-44069, PGD₂, and 5-HT by shifting their dose-response curves, the mechanism of inhibition may not be purely competitive at the same binding site as the agonist for most of these receptors derangedphysiology.com. For PGF₂α, the Schild analysis results were consistent with competitive inhibition nih.govnih.gov.
The finding that Schild analysis did not universally indicate competitive inhibition for L-640035, despite producing significant dose-dependent shifts in agonist curves, suggests that the compound may interact with the receptors in a more complex manner for some agonists, potentially involving allosteric modulation or interaction with different binding sites mdpi.comnih.gov.
Preclinical in Vivo Research of L 640035 in Animal Models
Cardiovascular System Studies
Investigations into the effects of L-640035 on the cardiovascular system have included studies on models of myocardial ischemia and coronary thrombosis, as well as assessments of its impact on hemodynamic parameters.
Information specifically detailing preclinical in vivo research of L-640035 in anesthetized cat models of myocardial ischemia was not found in the consulted literature. While some sources mention myocardial ischemia in the context of related compounds or broader eicosanoid research, direct studies of L-640035 in this specific model were not identified.
Studies in canine models of platelet-dependent coronary occlusion have investigated the effects of thromboxane (B8750289) A2/prostaglandin (B15479496) endoperoxide receptor antagonists, including L-636,499, a metabolite of L-640,035. In these models, electrical endothelial injury was used to induce coronary thrombosis. Administration of the antagonist L-636,499 increased the time to thrombotic vascular occlusion in vivo in dogs. automax.noun.org Furthermore, when L-636,499 was administered at the time of occlusion in vehicle-treated dogs, coronary blood flow was restored. automax.noun.org This observed reversal of coronary occlusion may be attributed to the disaggregation of platelets and/or relaxation of vascular smooth muscle at the site of thrombus formation, mediated through specific antagonism of the thromboxane A2/prostaglandin endoperoxide receptor. automax.noun.org
L-640035 has demonstrated effects on hemodynamic parameters, particularly in the pulmonary vasculature. Studies in both guinea pigs and dogs have shown that L-640035 can inhibit increases in pulmonary resistance induced by certain agonists. nih.govuni.lu Specifically, intravenous administration of L-640035 inhibited increases in pulmonary resistance or insufflation pressure induced by U-44069, leukotriene D4, and 5-hydroxytryptamine (5-HT) in guinea pigs, but not those induced by histamine (B1213489). uni.lu In dogs, intravenous L-640035 inhibited increases in pulmonary resistance induced by U-44069 but not histamine. uni.lu Additionally, intraduodenal administration of L-640035 in dogs resulted in significant inhibition of increases in pulmonary resistance induced by sodium arachidonate. uni.lu Beyond the pulmonary system, L-640035 has been shown to inhibit responses induced by the thromboxane mimetic U46619 on rabbit aortic strip contraction, suggesting effects on systemic vascular tone. nih.gov L-640035 is considered a relatively selective antagonist of the actions of contractile prostanoids on pulmonary smooth muscle. uni.lu
Information regarding the modulation of circulating biomarkers, such as creatine (B1669601) kinase activity, by L-640035 in myocardial ischemia models was not found in the consulted literature.
Effects on Hemodynamic Parameters (e.g., Pulmonary Resistance, Vascular Tone)
Respiratory System Investigations
Preclinical investigations have also focused on the effects of L-640035 on the respiratory system, particularly in models of bronchoconstriction.
L-640035 has been studied for its effects on bronchoconstriction in animal models, notably in anesthetized guinea pigs. It is characterized as a contractile prostanoid antagonist. nih.govuni.lu In anesthetized guinea pigs, intravenous injection of N-formyl-methionyl-leucyl-phenylalanine (F-met-leu-phe) leads to transient increases in pulmonary resistance and decreases in dynamic compliance. nih.gov These pulmonary effects were significantly inhibited by L-640035, alongside other agents such as BW 755C, indomethacin, and FPL-55712. nih.govstackoverflow.com L-640035 also inhibited bronchoconstriction responses induced by the thromboxane mimetic U46619 in anesthetized guinea pigs. nih.gov Further studies in guinea pigs showed that intravenous administration of L-640035 significantly inhibited increases in pulmonary resistance or insufflation pressure induced by U-44069, leukotriene D4, and 5-HT. uni.lu However, it did not significantly inhibit responses induced by histamine in this model. uni.lu Similar findings were observed in dogs, where intravenous L-640035 inhibited increases in pulmonary resistance induced by U-44069 but not histamine. uni.lu The inhibitory effects of L-640035 on increases in pulmonary resistance induced by U-44069 were also observed in dogs following intraduodenal administration of sodium arachidonate. uni.lu These results indicate that L-640035 acts as a relatively selective antagonist of contractile prostanoids on pulmonary smooth muscle. uni.lu
Table 1: Inhibition of Bronchoconstriction-Related Parameters by L-640035 in Animal Models
| Animal Model | Inducing Agent | Parameter Measured | Effect of Inducing Agent | Effect of L-640035 | Citation |
| Anesthetized Guinea Pig | F-met-leu-phe | Pulmonary Resistance | Transient increase | Significantly inhibited | nih.govstackoverflow.com |
| Anesthetized Guinea Pig | F-met-leu-phe | Dynamic Compliance | Decrease | Significantly inhibited | nih.gov |
| Anesthetized Guinea Pig | U46619 | Bronchoconstriction Response | Induced response | Inhibited response | nih.gov |
| Anesthetized Guinea Pig | U-44069 | Pulmonary Resistance/Insufflation | Increased | Significant inhibition | uni.lu |
| Anesthetized Guinea Pig | Leukotriene D4 | Pulmonary Resistance/Insufflation | Increased | Significant inhibition | uni.lu |
| Anesthetized Guinea Pig | 5-HT | Pulmonary Resistance/Insufflation | Increased | Significant inhibition | uni.lu |
| Anesthetized Guinea Pig | Histamine | Pulmonary Resistance/Insufflation | Increased | No significant inhibition | uni.lu |
| Dog | U-44069 | Pulmonary Resistance | Increased | Significant inhibition | uni.lu |
| Dog | Histamine | Pulmonary Resistance | Increased | No significant inhibition | uni.lu |
| Dog | Sodium Arachidonate | Pulmonary Resistance (intraduodenal) | Increased | Significant inhibition | uni.lu |
| Rabbit | U46619 | Aortic Strip Contraction | Induced contraction | Inhibited response | nih.gov |
Pulmonary Hypertension Models (e.g., Monocrotaline (B1676716) Pyrrole-Induced in Rats)
Studies have investigated the potential of L-640035 in animal models of pulmonary hypertension, a condition characterized by elevated blood pressure in the arteries of the lungs. The monocrotaline pyrrole (B145914) (MCTP)-induced pulmonary hypertension model in rats is a commonly used system for such investigations sfu.canih.govwikipedia.orgnih.gov. This model involves administering MCTP, a metabolite of the naturally occurring plant toxin monocrotaline, to induce lung injury, pulmonary vascular remodeling, and right heart hypertrophy, mimicking aspects of human pulmonary arterial hypertension (PAH) sfu.canih.govwikipedia.orgnih.gov.
In studies utilizing the MCTP-induced pulmonary hypertension model in rats, L-640035 was tested to determine if it could mitigate the toxic effects of MCTP. However, pharmacological intervention with L-640035 did not attenuate the increase in lung weight, the elevation of lactate (B86563) dehydrogenase activity or protein concentration in bronchopulmonary lavage fluid, or the pulmonary hypertension caused by MCTP.. These findings suggest that interference with thromboxane action by L-640035 was not sufficient to counteract the cardiopulmonary response induced by MCTP in this specific model.
Renal Physiology Studies
Investigations into the effects of L-640035 on renal physiology have focused on its modulation of diuretic responses and its interaction with renal thromboxane systems. The kidneys play a crucial role in regulating fluid and electrolyte balance, and various compounds can influence these processes.
Modulation of Diuretic Responses in Rodent Models (e.g., Frusemide Diuresis in Rats)
L-640035 has been studied for its ability to modulate the diuretic effects of other compounds, such as frusemide, a loop diuretic commonly used to increase urine output. Research in rats has shown that administration of L-640035 significantly increased the diuretic effect of frusemide.
This potentiation of frusemide-induced diuresis by L-640035 suggests an interaction with mechanisms involved in renal fluid handling. The data indicates that L-640035, acting as a thromboxane A2 (TXA2) receptor antagonist, influences the renal response to frusemide.
| Treatment Group | Urine Output (ml/h) (Frusemide alone) | Urine Output (ml/h) (Frusemide + L-640035) | Percentage Increase in Urine Output |
| Rats (Example Data) | 3.70 ± 0.64 | 5.98 ± 0.51 | 62% |
Note: Data is representative of findings where L-640035 significantly increased frusemide-induced diuresis.
Interaction with Renal Thromboxane Systems
The observed modulation of diuresis by L-640035 is linked to its activity as a thromboxane A2 (TXA2) receptor antagonist. Studies suggest that TXA2 is released during frusemide-induced diuresis in rats and exerts an opposing antidiuretic effect. By blocking TXA2 receptors, L-640035 appears to counteract this antidiuretic effect, thereby enhancing the action of frusemide. This interaction highlights the role of renal thromboxane systems in modulating diuretic responses and the ability of L-640035 to interfere with this system.
Neuropharmacological Investigations
Neuropharmacological studies on L-640035 have explored its effects on central nervous system (CNS) responses, particularly in the context of ethanol (B145695) exposure and eicosanoid modulation.
Effects on Ethanol-Induced Central Nervous System Responses (e.g., Loss of Righting Reflex in Mice)
L-640035 has been investigated for its effects on acute ethanol-induced CNS depression, using the loss of the righting reflex (LORR) in mice as a behavioral endpoint. LORR is a commonly used measure in rodent models to assess the sedative-hypnotic effects of substances like ethanol.
Pretreatment with L-640035 significantly decreased the duration of ethanol-induced LORR in mice. This finding suggests that L-640035 can attenuate some of the acute narcotic effects of ethanol.
| Treatment Group | Duration of LORR (Percentage Change vs. Ethanol Alone) |
| Mice (Ethanol + L-640035) | -54% |
Note: Data is representative of findings where L-640035 significantly decreased ethanol-induced LORR.
Eicosanoid Modulation in Central Nervous System Models
The effects of L-640035 on ethanol-induced CNS responses are believed to involve the modulation of eicosanoid pathways within the brain. Eicosanoids are signaling molecules derived from fatty acids, such as arachidonic acid, and play diverse roles in the CNS, including influencing neurotransmission and inflammatory processes.
Synthetic Chemistry Approaches for L 640035
Synthetic Routes for Dibenzo[b,f]thiepin-5,5-dioxide Derivatives
The dibenzo[b,f]thiepin-5,5-dioxide core structure is a crucial element in the synthesis of L-640035 and related compounds. Several synthetic strategies have been developed to construct this tricyclic system.
One common approach involves the cyclization of a suitable precursor. For instance, dibenzo[b,e]thiepin-11(6H)-one derivatives can be converted to the corresponding 5,5-dioxides through oxidation. bch.rofarmaciajournal.comresearchgate.net This oxidation step typically involves the use of an oxidizing agent like hydrogen peroxide in a solvent such as glacial acetic acid. bch.rofarmaciajournal.com
The precursor ketones, such as 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one, can be synthesized through the cyclodehydration of 2-(phenylthiomethyl)benzoic acid derivatives in the presence of polyphosphoric acid (PPA). bch.roresearchgate.net The 2-(phenylthiomethyl)benzoic acid intermediate is often obtained by the reaction of phthalide (B148349) with a thiophenol potassium salt. bch.roresearchgate.netresearchgate.net
Another synthetic pathway to dibenzo[b,f]thiepine derivatives, which can then be oxidized to the 5,5-dioxide, involves the reaction of halogen-substituted phenyl derivatives with disulfide derivatives in the presence of metal catalysts to form a sulfide (B99878) bond. google.com This reaction yields diaryl sulfide derivatives, which serve as intermediates for the synthesis of the dibenzo[b,f]thiepine core. google.com For example, 2-halobenzoic acid can react with bis(3,5-dimethoxyphenyl)disulfide to form 2-(3,5-dimethoxyphenylthio)benzoic acid, which can be further transformed into the dibenzo[b,f]thiepine system. google.com
The synthesis of dibenzo[b,f]thiepin-5,5-dioxide derivatives can also be achieved through the oxidation of dibenzo[b,f]thiepine precursors. farmaciajournal.com This oxidation is typically carried out using an oxidizing agent like 30% aqueous hydrogen peroxide in glacial acetic acid at elevated temperatures. farmaciajournal.com
Here is a simplified representation of a common synthetic route to the dibenzo[b,e]thiepin-5,5-dioxide core:
| Step | Reactants | Reagents/Conditions | Product |
| 1. Formation of 2-(phenylthiomethyl)benzoic acid | Phthalide, Thiophenol Potassium Salt | - | 2-(phenylthiomethyl)benzoic acid |
| 2. Cyclodehydration to Ketone | 2-(phenylthiomethyl)benzoic acid | Polyphosphoric Acid (PPA) | 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one |
| 3. Oxidation to Sulfone | 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one | Hydrogen Peroxide (30%), Glacial Acetic Acid, Reflux | 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one 5,5-dioxide |
Methodologies for Functionalization at the 3-Position
Functionalization at the 3-position of the dibenzo[b,f]thiepin-5,5-dioxide scaffold is crucial for synthesizing specific derivatives like L-640035. While general methods for functionalizing related systems like dibenzothiophene (B1670422) at the 3-position exist, specific methodologies for the 3-position of the dibenzo[b,f]thiepin-5,5-dioxide with the structural features of L-640035 are often detailed in patent literature or specific research articles focusing on the synthesis of such compounds.
General strategies for functionalization of aromatic systems, which could potentially be adapted for the dibenzo[b,f]thiepin-5,5-dioxide core, include electrophilic aromatic substitution, directed metallation, and cross-coupling reactions. For instance, monobromination in the 3-position of dibenzothiophene can be achieved through a sequence involving nitration, reduction, and a Sandmeyer reaction. google.com While this is for a related scaffold, it illustrates the type of multi-step sequences that might be required for specific functionalization at the 3-position of the dibenzo[b,f]thiepin-5,5-dioxide.
The synthesis of 3-substituted dibenzo[b,f]thiepins and their oxidized forms is described in the literature, often in the context of developing compounds with specific biological activities, such as prostaglandin (B15479496) antagonists. molaid.comgoogle.com These syntheses typically involve introducing the desired substituent or a precursor to it at an appropriate stage of the synthesis of the dibenzo[b,f]thiepine core, or modifying a pre-synthesized core.
Strategies for Analogue Development based on L-640035 Structure
Developing analogues of L-640035 involves modifying its chemical structure while retaining or enhancing desired properties, such as thromboxane (B8750289) antagonism. medchemexpress.com Strategies for analogue development are typically guided by structure-activity relationships (SAR) and aim to explore the effect of different substituents or modifications on the compound's activity and properties.
One strategy involves modifying the substituents on the dibenzo[b,f]thiepin-5,5-dioxide core. This could include altering the nature or position of groups on the aromatic rings. For example, varying substituents on related dibenzothiepine derivatives has been explored in the synthesis of compounds with antimicrobial activity. farmaciajournal.com
Another strategy involves modifications to the functional group at the 3-position, which is a key feature of L-640035. This could involve changing the length or structure of any linker groups, or altering the terminal functional group. The synthesis of O-acyloximino-dibenzo[b,e]thiepine-5,5-dioxides with various acyl groups illustrates how modifications can be made to side chains attached to the core structure. farmaciajournal.com
Analogue development can also involve bioisosteric replacements, where atoms or groups are substituted with others that have similar chemical and physical properties. For instance, replacing an oxygen atom with sulfur in related structures has been shown to impact antimicrobial activity. nih.gov
The synthesis of analogues often utilizes modular approaches, allowing for the introduction of different substituents at late stages of the synthesis. This increases the efficiency of generating a library of related compounds for evaluation. beilstein-journals.org
Analytical Chemistry Methodologies in L 640035 Research
Quantitative Analysis of L-640035 and its Metabolites in Biological Matrices
Quantitative analysis of L-640035 and its metabolites in biological matrices such as blood, plasma, serum, urine, feces, saliva, and tissues is essential for pharmacokinetic and toxicokinetic studies. Bioanalytical methods are employed to determine the concentration of the analyte and its transformation products over time. researchgate.net High-performance liquid chromatography coupled to mass spectrometry (LC-MS/MS) is a predominant technique for such quantitative determinations due to its high specificity, sensitivity, and throughput. chromatographyonline.com
Challenges in quantitative analysis in biological matrices include matrix effects, which can detrimentally affect accuracy and reproducibility. chromatographyonline.com Matrix effects refer to the combined impact of all matrix components on the ionization efficiency of an analyte. researchgate.net To address the lack of blank matrices for endogenous compounds, which can be relevant when studying metabolites, approaches such as standard addition, background subtraction, surrogate matrix, and surrogate analyte methods are utilized. nih.gov The standard addition, background subtraction, and surrogate analyte approaches allow for the use of the same matrix for calibration as the study samples. nih.gov In the surrogate matrix approach, different matrices like artificial, stripped, or neat matrices are used as surrogates for the actual study sample matrix. nih.gov It is crucial to demonstrate similar matrix effect and recovery between the surrogate and original matrices or between surrogate and authentic endogenous analytes. nih.gov
Validation of bioanalytical methods is a critical step before their routine use in pharmacokinetic or toxicokinetic studies. researchgate.net Validation parameters typically include working range, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and specificity. researchgate.net For instance, validated methods have shown linearity over relevant ranges with good correlation coefficients (R² > 0.995) and acceptable accuracy and precision. researchgate.netresearchgate.net LODs and LOQs can vary depending on the matrix and the specific analyte, often reaching low ng/mL or even pg/mL levels for sensitive methods like LC-MS/MS. researchgate.netcdc.gov
Advanced Spectroscopic Techniques for Characterization (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)
Advanced spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the characterization and identification of L-640035 and its metabolites.
Mass Spectrometry (MS) is widely used for its high sensitivity and ability to provide molecular weight and fragmentation information, aiding in the identification of known and unknown compounds. informaticsjournals.co.in LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful tool for separating complex mixtures and then analyzing the separated components by MS. uni-mainz.deelementlabsolutions.com This hyphenated technique is particularly useful for metabolite profiling, allowing for the detection and tentative identification of numerous metabolites in a single analysis. semarakilmu.my Different ionization methods are used in MS, but no single method covers all classes of metabolites equally well. informaticsjournals.co.in
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level, complementing the information obtained from MS. nih.gov NMR is highly reproducible, quantitative, and non-destructive, requiring minimal sample preparation. informaticsjournals.co.innih.gov It is valuable for confirming the identity of compounds and elucidating the structures of novel metabolites. nih.gov While NMR is less sensitive than MS, especially for dilute compounds in complex mixtures, it offers rich structural insights through chemical shifts and coupling patterns. informaticsjournals.co.in The integration of MS and NMR data is a robust strategy for comprehensive compound identification, combining the sensitivity of MS with the structural detail from NMR.
Chromatographic Separations for Compound Purity and Metabolite Profiling (e.g., HPLC, GC)
Chromatographic techniques are fundamental for separating L-640035 from impurities and for resolving complex mixtures of metabolites in biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. uni-mainz.delcservicesltd.co.uk
HPLC is a versatile technique used to separate, identify, and quantify components in liquid mixtures. uni-mainz.dewikipedia.org It involves the passage of a liquid mobile phase containing the sample through a column packed with a stationary phase. uni-mainz.dewikipedia.org The separation is based on differential interactions of the analytes with the stationary phase. uni-mainz.de Various stationary phases, such as reversed-phase (commonly using C18 ligands), normal-phase, and others, are available, allowing for the separation of compounds with different polarities. wikipedia.orgphenomenex.com HPLC is widely used for assessing the purity of L-640035 and for separating metabolites from the parent compound and matrix components prior to detection. uni-mainz.de Coupling HPLC with detectors like UV-Vis or fluorescence detectors, or more powerfully with MS (LC-MS), enables both quantitative and qualitative analysis. uni-mainz.de
Gas Chromatography (GC) is suitable for separating volatile and semi-volatile compounds. uni-mainz.delcservicesltd.co.uk In GC, an inert carrier gas acts as the mobile phase, transporting the vaporized sample through a column containing a stationary phase. uni-mainz.delcservicesltd.co.uk Separation is based on the differential partitioning of analytes between the gas mobile phase and the stationary phase, influenced by factors like vapor pressure and polarity. uni-mainz.de GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (GC-MS) for detection and identification. uni-mainz.delcservicesltd.co.uk GC-MS is particularly useful for the analysis of volatile metabolites. japsonline.com
Chromatographic methods are crucial for reducing matrix effects and enhancing the sensitivity and selectivity of detection methods, although they can increase analysis time. researchgate.netuni-mainz.de
Electrochemical Methods in Compound Analysis
Electrochemical methods involve the use of electrical stimulation to analyze the chemical reactivity of a sample. eag.comnews-medical.net These techniques measure the electrical parameters resulting from oxidation and reduction (redox) reactions, providing information on kinetics, concentration, and reaction mechanisms. news-medical.net While the search results did not provide specific details on the direct application of electrochemical methods for the analysis of L-640035 itself, electrochemical techniques are broadly used in analytical chemistry for various applications, including the study of electroactive materials, chemical sensors, and the analysis of certain organic molecules. eag.comnews-medical.netabo.fi
Common electrochemical techniques include cyclic voltammetry (CV), chronoamperometry, chronopotentiometry, and linear sweep voltammetry (LSV). news-medical.netjecst.org These methods utilize a potentiostat and electrodes (working, reference, and counter electrodes) submerged in an electrolyte. eag.comnews-medical.net CV, for instance, can provide information on redox potentials and reaction reversibility, although it is not ideal for quantitative analysis. news-medical.netjecst.org LSV, on the other hand, can be used for quantitative electrochemical analysis. news-medical.net
Given that L-640035 contains a dibenzothiepin structure with a sulfone group, its electrochemical properties could potentially be investigated using these methods, particularly if the molecule or its metabolites undergo redox reactions. Electrochemical sensors are also an area where these techniques are applied, and research is ongoing in developing miniaturized potentiostats for high-resolution electrochemical analysis of biological molecules. abo.fimdpi.com
Future Directions and Emerging Research Avenues for L 640035
Elucidation of Novel Molecular Targets and Off-Targets Beyond Prostanoid Receptors
While L-640035 is known to interact with prostanoid receptors, particularly those mediating contraction in pulmonary smooth muscle, a comprehensive understanding of its full molecular target profile is an important area for future investigation. Research should aim to identify any other receptors, enzymes, ion channels, or transporters that L-640035 might interact with. Identifying off-targets is equally crucial to understand potential unintended effects and improve the compound's selectivity. Advanced screening techniques, such as unbiased target deconvolution methods and high-throughput screening against diverse protein libraries, could be employed. Studies on novel peptide motifs targeting receptors like P2Y12 and Thromboxane (B8750289) A2 receptors highlight the broader landscape of receptor-focused research that could inform investigations into L-640035's interactions. researchgate.net Furthermore, research identifying prostaglandin (B15479496) receptor EP2 as a novel molecular target in specific disease contexts, such as high-risk neuroblastoma, suggests the potential for prostanoid-interacting compounds like L-640035 to have relevance in unexpected areas, warranting investigation into such possibilities. biorxiv.orgbiorxiv.org
Investigation of Unexplored Biochemical Pathways Modulated by L-640035 (e.g., signaling crosstalk)
Beyond direct target binding, L-640035 may influence various biochemical pathways through complex interactions, including signaling crosstalk. Future research should explore how L-640035 modulates intracellular signaling cascades, metabolic pathways, and gene regulatory networks. embopress.orgnih.govcmu.edu Understanding the intricate web of interactions and how L-640035 perturbs this network can reveal novel mechanisms of action and potential therapeutic effects. Studies on the extensive regulatory crosstalk between metabolic pathways and the communication between biological pathways via shared molecules provide a framework for investigating L-640035's broader systemic impact. embopress.orgnih.gov Techniques such as phosphoproteomics, transcriptomics, and metabolomics can be utilized to identify pathways affected by L-640035 treatment. rptu.de Investigating how L-640035 influences signaling crosstalk, such as that observed among different cytokine signaling pathways, could uncover its effects on complex cellular responses. nih.gov
Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies
To gain a deeper understanding of L-640035's mechanisms of action, the development and utilization of advanced research models are essential. This includes employing more physiologically relevant in vitro systems, such as organ-on-a-chip models and 3D cell cultures, which can better recapitulate human tissue complexity and function compared to traditional 2D cell cultures. researchgate.netlek.comnih.gov These models offer advantages in studying organ-specific effects and interactions. nih.gov In parallel, the development and refinement of in vivo models that accurately reflect the disease contexts where L-640035 might be applied are crucial. championsoncology.comindiabioscience.org This could involve genetically engineered models or patient-derived xenograft models that better mimic human disease pathology. nih.govchampionsoncology.com Bridging the gap between in vitro and in vivo studies through the use of these advanced models will enhance the translational relevance of research findings. researchgate.netlek.com
Application of Computational and Systems Biology Approaches for Pathway Modeling and Prediction
Computational and systems biology approaches offer powerful tools for integrating diverse datasets and building predictive models of biological systems. cmu.edurptu.dewellcomeconnectingscience.orgnih.govinstitut-curie.org Future research on L-640035 should leverage these approaches to model the pathways it affects, predict its interactions within complex biological networks, and simulate its potential effects under different conditions. cmu.edurptu.dewellcomeconnectingscience.org Techniques such as network analysis, pathway modeling using methods like Petri nets or Bayesian networks, and machine learning can be applied to analyze 'omics' data and identify critical pathways and potential biomarkers. cmu.edurptu.deinstitut-curie.org Computational modeling is important for understanding cellular function at the systems level and can help decipher how cells integrate signals. cmu.eduinstitut-curie.org These approaches can aid in prioritizing experimental studies, identifying potential synergistic or antagonistic interactions with other molecules, and predicting the efficacy and potential off-target effects of L-640035. acs.org The integration of computational modeling with experimental data is crucial for validating models and gaining novel insights. institut-curie.org
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
